molecular formula C8H11NO3 B13865705 Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate

Cat. No.: B13865705
M. Wt: 169.18 g/mol
InChI Key: STUSTCSHPCPDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate is a heterocyclic compound with a seven-membered ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepine derivatives .

Scientific Research Applications

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate

InChI

InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h5H,2-4H2,1H3,(H,9,10)

InChI Key

STUSTCSHPCPDSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NCCC1

Origin of Product

United States

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